3,5-Dimetilpirazol-1-carboxamida

Descripción general

Descripción

3,5-Dimethylpyrazole-1-carboxamidine (3,5-DMPC) is a synthetic chemical compound that is widely used in scientific research. It is a member of the pyrazole family, which is a group of five-membered nitrogen-containing heterocyclic compounds. 3,5-DMPC is a versatile compound that is used in a variety of applications and has been studied for its biochemical, physiological, and pharmacological effects. In

Aplicaciones Científicas De Investigación

Química: Reactivo Guanilante

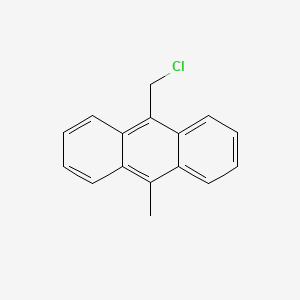

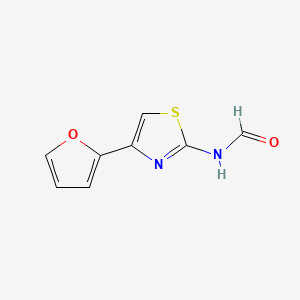

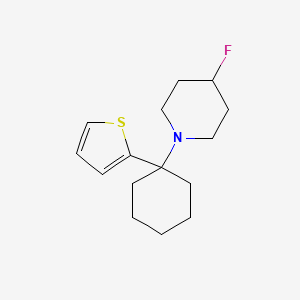

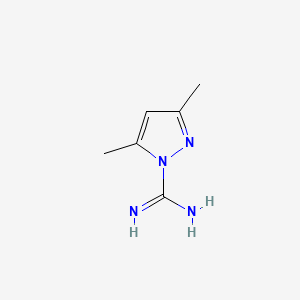

En química, 3,5-Dimetilpirazol-1-carboxamida se utiliza como un reactivo guanilante para aminas {svg_1}. Esta aplicación es crucial para la síntesis de guanidinas, que son intermedios valiosos en la producción de productos farmacéuticos y agroquímicos.

Biología: Evaluación de la Función de las Proteínas

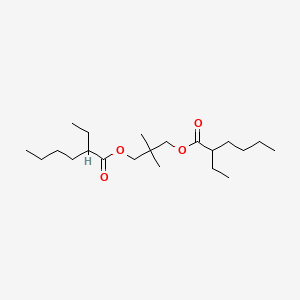

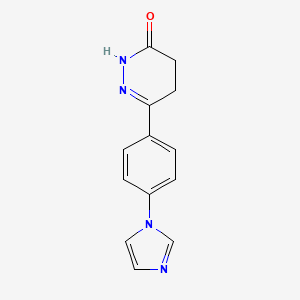

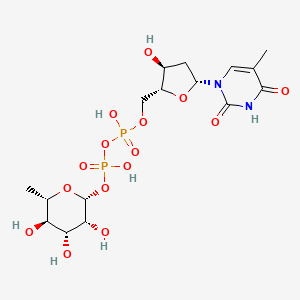

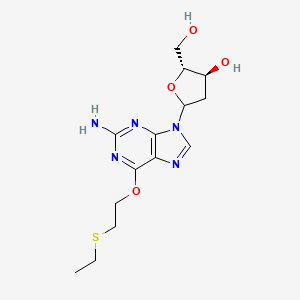

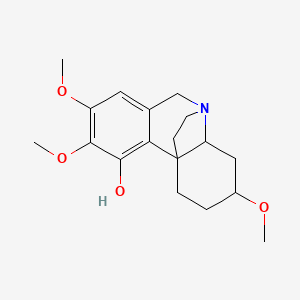

Biológicamente, sirve como un reactivo unido a un polímero para la amidación de aminas para producir guanidinas {svg_2}. Esto es particularmente importante en el estudio de la función y estructura de las proteínas, ya que la guanidinación puede afectar la solubilidad y conformación de las proteínas sin causar cambios drásticos {svg_3}.

Medicina: Inhibición Enzimática

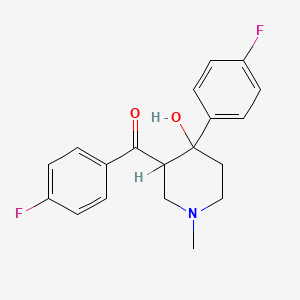

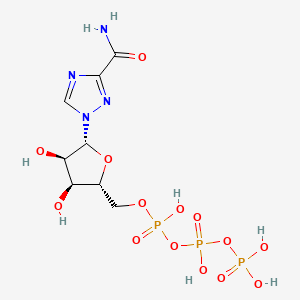

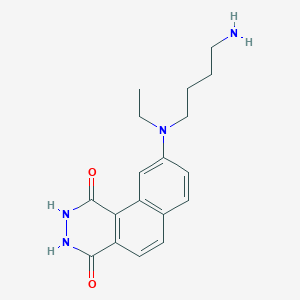

En el campo médico, los conocimientos sugieren que This compound funciona como un inhibidor de la enzima óxido nítrico sintasa {svg_4}. Esto tiene implicaciones potenciales para las estrategias terapéuticas dirigidas a enfermedades asociadas con la producción de óxido nítrico.

Ciencia de los Materiales: Soporte Polimerizado

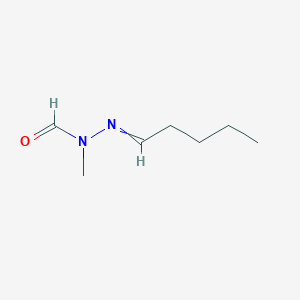

La ciencia de los materiales se beneficia de su uso en aplicaciones con soporte polimérico, donde se entrecruza con divinilbenceno para facilitar la amidación de aminas {svg_5}. Esta aplicación es significativa para desarrollar nuevos materiales con propiedades de unión específicas.

Ciencia Ambiental: Estudios Analíticos

La ciencia ambiental utiliza This compound en estudios analíticos, particularmente en el análisis experimental y teórico de sus complejos con metales como el cobalto y el níquel, que pueden ser relevantes para los esfuerzos de monitoreo y remediación ambiental {svg_6}.

Productos Farmacéuticos: Síntesis de Fármacos

En la industria farmacéutica, el compuesto se utiliza en la síntesis de complejos de cloruro de cobre (II), que se caracterizan mediante varios métodos, incluida la espectroscopia FT-IR y el análisis térmico {svg_7}. Estos complejos pueden ser precursores o componentes activos en el desarrollo de fármacos.

Química de Coordinación: Ligando para Complejos Metálicos

This compound: actúa como un ligando para complejos metálicos, jugando un papel en la síntesis y caracterización de complejos de metales de transición con ligandos basados en pirazol {svg_8}. Estos complejos se estudian por su potencial como catalizadores y en aplicaciones de materiales.

Química Supramolecular: Estudios de Enlace de Hidrógeno

Por último, en química supramolecular, está involucrado en el estudio de los enlaces de hidrógeno dentro de las estructuras cristalinas y moleculares de sus sales de nitrato {svg_9}. Comprender estas interacciones es clave para diseñar moléculas con las propiedades deseadas para aplicaciones tecnológicas avanzadas.

Safety and Hazards

Mecanismo De Acción

Target of Action

3,5-Dimethylpyrazole-1-carboxamidine primarily targets the production of glyoxal and other reactive oxygen species (ROS) . It also interacts with amino acid residues in the enzyme’s active site .

Mode of Action

The compound inhibits the production of glyoxal and other ROS by interacting with its targets . It has been shown to inhibit the formation of amines and their degradation products by reacting with amino acid residues in the enzyme’s active site .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Dimethylpyrazole-1-carboxamidine is the production of glyoxal and other ROS . By inhibiting these pathways, the compound can prevent the formation of amines and their degradation products .

Pharmacokinetics

The inhibition constant (ki) for 3,5-dimethylpyrazole-1-carboxamidine was found to be 007 μM , indicating a strong interaction with its targets.

Result of Action

The molecular and cellular effects of 3,5-Dimethylpyrazole-1-carboxamidine’s action include the inhibition of lipid peroxidation in fat cells . This can potentially protect these cells from oxidative damage.

Análisis Bioquímico

Biochemical Properties

3,5-Dimethylpyrazole-1-carboxamidine plays a significant role in biochemical reactions, particularly as a guanylating reagent for amines . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been reported to interact with staphylococcal enterotoxin B, converting epsilon-amino groups and the N-terminal residue . These interactions can lead to changes in the conformation and solubility of the proteins, affecting their biochemical properties.

Cellular Effects

The effects of 3,5-Dimethylpyrazole-1-carboxamidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact enzyme function through protein cross-linking via the Maillard reaction . This cross-linking can alter enzyme activity, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 3,5-Dimethylpyrazole-1-carboxamidine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s guanylating properties allow it to modify amino groups in proteins, leading to changes in their structure and function . These modifications can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethylpyrazole-1-carboxamidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3,5-Dimethylpyrazole-1-carboxamidine can lead to sustained changes in cellular function, which are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3,5-Dimethylpyrazole-1-carboxamidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds is essential for determining the safe and effective use of 3,5-Dimethylpyrazole-1-carboxamidine in research and therapeutic applications.

Metabolic Pathways

3,5-Dimethylpyrazole-1-carboxamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s guanylating properties allow it to participate in reactions that modify amino groups in metabolic enzymes, affecting their activity and the overall metabolic process . These interactions can lead to changes in metabolite levels and metabolic flux, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 3,5-Dimethylpyrazole-1-carboxamidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

3,5-Dimethylpyrazole-1-carboxamidine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its interaction with staphylococcal enterotoxin B suggests that it may localize to regions where this protein is active, influencing its biochemical properties and cellular effects.

Propiedades

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZRNXIMWKZADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40177447 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22906-75-8 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC129885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,5-Dimethylpyrazole-1-carboxamidine used in studying connective tissues?

A1: 3,5-Dimethylpyrazole-1-carboxamidine (DMPC) plays a crucial role in quantifying secondary amine cross-links in collagen and elastin. This technique involves a two-step radioactive labeling process. First, primary amines like lysine and hydroxylysine undergo guanidination with DMPC []. This specificity towards primary amines makes DMPC a valuable tool in analyzing the cross-link composition of connective tissues.

Q2: Can you explain how 3,5-Dimethylpyrazole-1-carboxamidine contributes to understanding the Maillard reaction in proteins?

A2: 3,5-Dimethylpyrazole-1-carboxamidine has been investigated for its potential to inhibit the Maillard reaction, a complex series of reactions between sugars and proteins. Studies using ribonuclease A treated with glycating agents like methylglyoxal showed that while 3,5-Dimethylpyrazole-1-carboxamidine could inhibit protein cross-linking, it did not necessarily prevent the loss of enzyme activity [, ]. This highlights the complex nature of the Maillard reaction and the role of 3,5-Dimethylpyrazole-1-carboxamidine in its study.

Q3: Beyond its use in studying collagen and the Maillard reaction, are there other research applications of 3,5-Dimethylpyrazole-1-carboxamidine?

A3: Yes, 3,5-Dimethylpyrazole-1-carboxamidine has been explored as a reagent in the synthesis of other compounds. One example is its use in producing 4-(-guanidinoethyl)-17-methyl-4-aza-5-androstan-17-ol, a compound investigated for its antihypertensive properties []. This demonstrates the versatility of 3,5-Dimethylpyrazole-1-carboxamidine as a chemical tool in various research areas.

Q4: Has the interaction of 3,5-Dimethylpyrazole-1-carboxamidine with metals been investigated?

A4: Indeed, studies have explored the coordination chemistry of 3,5-Dimethylpyrazole-1-carboxamidine with transition metals. For instance, research has characterized the complexes formed between 3,5-Dimethylpyrazole-1-carboxamidine and cadmium(II) halides and zinc(II) chloride, providing insights into their structural and thermal properties []. These investigations expand our understanding of the reactivity and potential applications of 3,5-Dimethylpyrazole-1-carboxamidine in materials science and coordination chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)